molecular formula C16H20N2O3 B11206039 N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide CAS No. 184536-27-4

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide

Cat. No.: B11206039
CAS No.: 184536-27-4
M. Wt: 288.34 g/mol
InChI Key: TWSNQWIBRZVNRU-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide is a compound belonging to the class of 4-hydroxy-2-quinolones.

Preparation Methods

The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Properties

CAS No.

184536-27-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)heptanamide

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-5-10-13(19)18-14-15(20)11-8-6-7-9-12(11)17-16(14)21/h6-9H,2-5,10H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

TWSNQWIBRZVNRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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